

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromofuran-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-bromofuran-2-carboxylate

Cat. No.: B040367

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This technical guide provides a detailed overview of the spectroscopic data for **Methyl 5-bromofuran-2-carboxylate** (CAS No: 2527-99-3). The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Molecular Structure

IUPAC Name: methyl 5-bromo-2-furoate Molecular Formula: $C_6H_5BrO_3$ Molecular Weight: 205.01 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the predicted 1H and ^{13}C NMR spectral data for **Methyl 5-bromofuran-2-carboxylate**, typically recorded in a deuterated solvent such as chloroform-d ($CDCl_3$).

1H NMR Data

The 1H NMR spectrum is expected to show signals corresponding to the two distinct protons on the furan ring and the three protons of the methyl ester group.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~7.15	Doublet (d)	~3.6	1H	H-3 (Furan)
~6.40	Doublet (d)	~3.6	1H	H-4 (Furan)
~3.90	Singlet (s)	-	3H	-OCH ₃ (Ester)

¹³C NMR Data

The ¹³C NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbonyl carbon, the four carbons of the furan ring, and the methyl carbon of the ester.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment
~158.0	C=O (Ester Carbonyl)
~145.0	C-2 (Furan)
~122.0	C-5 (Furan)
~120.0	C-3 (Furan)
~114.0	C-4 (Furan)
~52.0	-OCH ₃ (Ester)

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 5-bromofuran-2-carboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
- **Instrumentation:** Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.^[1]

- Data Acquisition for ^1H NMR:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- Data Acquisition for ^{13}C NMR:
 - Acquire the spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum to singlets.[\[2\]](#)
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[\[3\]](#)
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.[\[2\]](#)
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).[\[1\]](#)

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **Methyl 5-bromofuran-2-carboxylate** is expected to show characteristic absorption bands for the C=O bond of the ester, the C-O bonds, the C=C bonds of the furan ring, and the C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
~3100	Medium	C-H stretch	Aromatic C-H (Furan ring)
~2960	Medium	C-H stretch	Aliphatic C-H (-OCH ₃)
~1725	Strong	C=O stretch	Ester carbonyl
~1580, ~1470	Medium-Strong	C=C stretch	Furan ring
~1250, ~1100	Strong	C-O stretch	Ester C-O
Below 1000	Medium-Strong	C-H bend, C-Br stretch	Furan ring C-H out-of-plane bend, C-Br

Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of **Methyl 5-bromofuran-2-carboxylate** in a volatile organic solvent like methylene chloride or acetone.[\[4\]](#)
 - Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[4\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.[\[5\]](#)

- Place the salt plate with the sample film into the spectrometer's sample holder.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Mass Spectral Data

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
204/206	High	$[\text{M}]^{+\cdot}$ (Molecular ion)
173/175	Medium	$[\text{M} - \text{OCH}_3]^+$
145/147	Medium	$[\text{M} - \text{COOCH}_3]^+$
125	Low	$[\text{M} - \text{Br}]^+$

Predicted data based on PubChem for various adducts includes $[\text{M}+\text{H}]^+$ at m/z 204.94949 and $[\text{M}+\text{Na}]^+$ at m/z 226.93143.[\[6\]](#)

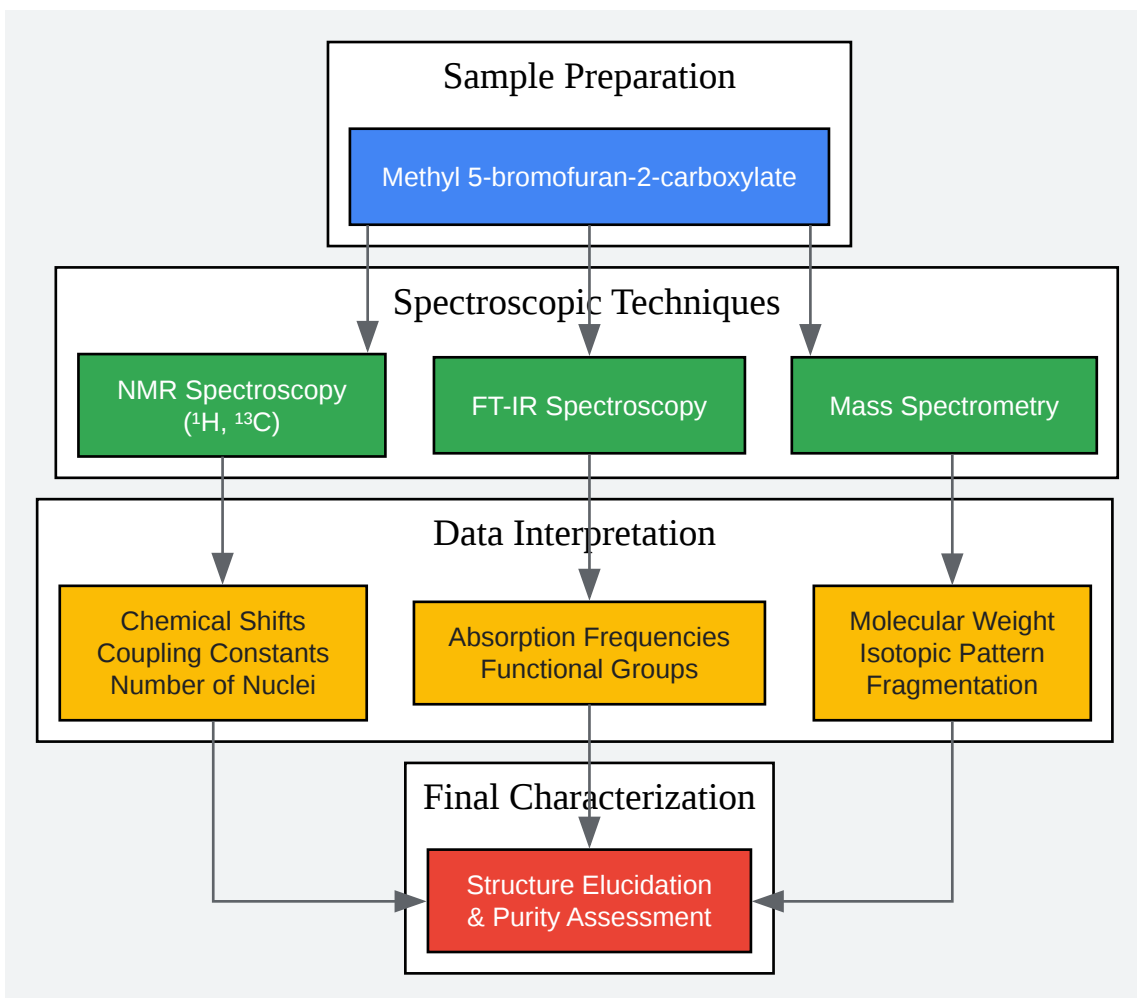
Experimental Protocol for Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[\[7\]](#)

- Further dilute this stock solution to a final concentration in the range of 10-100 µg/mL for analysis.^[7]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- Ionization:
 - Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This process typically leads to the formation of a molecular ion and extensive fragmentation.^[2]
 - Electrospray Ionization (ESI): The sample solution is introduced into the ion source through a capillary at a high voltage. This "soft" ionization technique typically produces protonated molecules $[M+H]^+$ or other adducts with minimal fragmentation.
- Mass Analysis: The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like **Methyl 5-bromofuran-2-carboxylate**.



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Caption: Workflow for Spectroscopic Characterization.

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